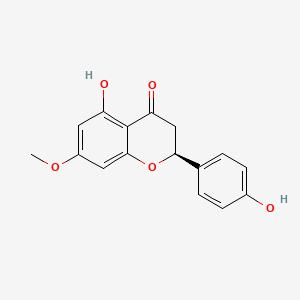

Sakuranetin

Descripción

This compound is a natural product found in Ageratina altissima, Chromolaena odorata, and other organisms with data available.

Propiedades

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sakuranetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2957-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sakuranetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002957213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sakuranetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAKURANETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O38P61299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sakuranetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | Sakuranetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Sakuranetin in Rice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a flavanone (B1672756) phytoalexin found in rice (Oryza sativa) that plays a crucial role in the plant's defense against pathogens.[1] Its biosynthesis is induced by various biotic and abiotic stressors, including pathogen infection, UV irradiation, and treatment with jasmonic acid.[2] Beyond its role in plant immunity, this compound has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in rice, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound in rice originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into the key intermediate naringenin (B18129), which is then methylated to yield this compound.

The key enzymes involved in this pathway are:

-

Phenylalanine Ammonia-Lyase (PAL)

-

Cinnamate-4-Hydroxylase (C4H)

-

4-Coumarate:CoA Ligase (4CL)

-

Chalcone (B49325) Synthase (CHS)

-

Chalcone Isomerase (CHI)

-

Naringenin 7-O-Methyltransferase (NOMT)

Below is a diagram illustrating the biosynthetic pathway of this compound in rice.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway in rice.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Gene Locus | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Os4CL | Os06g44930 | 4-Coumarate | - | 2.82 min-1 | - | [3] |

| Cinnamate | - | 1.28 min-1 | - | [3] | ||

| Caffeate | - | 2.16 min-1 | - | [3] | ||

| OsCHI3 | Os03g60560 | Naringenin chalcone | 11.60 | 1.83 | 1.58 x 105 | [4] |

| Isoliquiritigenin | 50.95 | 0.00018 | 3.53 | [4] | ||

| OsNOMT | Os12g0240900 | Naringenin | 1.9 ± 0.1 | 25 ± 3 | - | [2] |

Table 2: Metabolite Accumulation in Rice under Biotic Stress

| Metabolite | Condition | Tissue | Fold Change/Concentration | Reference |

| This compound | Magnaporthe oryzae infection | Leaves | Significant increase | [2] |

| Naringenin | Magnaporthe oryzae infection | Leaves | Significant increase | [2] |

| This compound | Brown Planthopper attack (72h) | Leaf sheaths | ~150 µg/g FW | [5] |

| Naringenin | Brown Planthopper attack (72h) | Leaf sheaths | ~20 µg/g FW | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Extraction and Quantification of this compound and Naringenin by LC-MS/MS

This protocol is adapted from studies quantifying this compound and its precursor in rice tissues.

a. Sample Preparation:

-

Harvest rice tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

b. Extraction:

-

Add 1 mL of 80% methanol (B129727) (or another suitable solvent mixture) to the powdered tissue.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol to maximize recovery.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

c. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) over several minutes to elute the compounds, followed by a re-equilibration step. The specific gradient should be optimized for the instrument and column used.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and naringenin need to be determined by infusing pure standards.

-

Naringenin: A common transition is m/z 271 -> 151.

-

This compound: A common transition is m/z 285 -> 165.

-

-

Quantification: A standard curve is generated using serial dilutions of pure this compound and naringenin standards to quantify the concentrations in the samples.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the transcript levels of this compound biosynthesis genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from finely ground rice tissue using a commercial plant RNA extraction kit or a Trizol-based method.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qRT-PCR:

-

Primer Design: Design gene-specific primers for the target genes (PAL, C4H, 4CL, CHS, CHI, NOMT) and a reference gene (e.g., Actin or Ubiquitin) using primer design software. Primers should typically amplify a product of 100-200 bp.

-

Reaction Setup: Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a typical thermal profile:

-

Initial denaturation (e.g., 95°C for 5-10 min).

-

40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Enzyme Assays

The following are general protocols for assaying the activity of key enzymes in the this compound pathway. These may require optimization for specific experimental conditions.

a. Chalcone Synthase (CHS) Assay (Spectrophotometric): [6]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM DTT, 50 µM p-coumaroyl-CoA, and the enzyme extract.

-

Assay Procedure:

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 150 µM malonyl-CoA.

-

Immediately monitor the increase in absorbance at 370 nm (the wavelength of maximum absorbance for naringenin chalcone) for 5-10 minutes using a spectrophotometer.

-

-

Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of naringenin chalcone (approximately 29,000 M-1cm-1 at 370 nm).

b. Chalcone Isomerase (CHI) Assay (HPLC-based): [7]

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing 100 mM Tris-HCl buffer (pH 7.6), the purified recombinant CHI protein (e.g., 1 µg), and 5 mM naringenin chalcone as the substrate.

-

Assay Procedure:

-

Incubate the reaction mixture at 30°C for 2 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Analyze the organic phase by HPLC to quantify the formation of naringenin.

-

c. Naringenin 7-O-Methyltransferase (NOMT) Assay (LC-MS/MS-based): [2]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 100 µM naringenin, 200 µM S-adenosyl-L-methionine (SAM), and the enzyme extract.

-

Assay Procedure:

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Evaporate the organic phase to dryness and reconstitute in 50% methanol.

-

-

Analysis: Quantify the produced this compound using LC-MS/MS as described in the metabolite quantification protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the this compound biosynthetic pathway in rice.

Conclusion

The elucidation of the this compound biosynthetic pathway in rice provides a foundation for further research into its regulation and potential applications. The methodologies outlined in this guide offer a robust framework for investigating the roles of individual enzymes, the dynamics of metabolite accumulation, and the transcriptional control of this important defense-related pathway. Such studies are critical for developing strategies to enhance disease resistance in rice and for exploring the therapeutic potential of this compound in drug development.

References

- 1. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin this compound in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

The Occurrence and Distribution of Sakuranetin in the Plant Kingdom: A Technical Guide for Researchers

Executive Summary

Sakuranetin, a 7-O-methylated flavanone (B1672756), is a plant secondary metabolite of significant interest to the scientific community due to its diverse pharmacological activities. As a phytoalexin, its production is often induced in response to biotic and abiotic stressors, playing a crucial role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental protocols for its extraction and analysis, and visualizes key biological pathways, offering a comprehensive resource for the scientific exploration of this promising bioactive compound.

Natural Sources and Plant Distribution of this compound

This compound is widely distributed across the plant kingdom, found in various families and genera. It can be present as an aglycone or in its glycosylated form, sakuranin. The compound was first isolated from the bark of Prunus species, commonly known as cherry trees.[1][2] Rice (Oryza sativa) is another well-studied source, where this compound acts as a major phytoalexin, with its biosynthesis being induced by various elicitors.[3][4]

The following table summarizes the plant sources of this compound, the parts of the plant where it has been identified, and its reported concentration or yield.

Table 1: Plant Sources and Quantitative Data of this compound

| Plant Species | Family | Plant Part | Concentration/Yield | Citation(s) |

| Oryza sativa (Rice) | Poaceae | Leaves (JA-treated) | ~4 µg/g FW | [4] |

| Oryza sativa (Rice) | Poaceae | Leaves (CuCl₂-treated) | - | [4] |

| Oryza sativa (Rice) | Poaceae | Leaves (UV-elicited) | - | [5] |

| Oryza sativa (Rice) | Poaceae | Stem (AgNO₃-elicited) | - | [6] |

| Prunus avium (Sweet Cherry) | Rosaceae | Stems | High content | [2] |

| Prunus puddum | Rosaceae | Bark | - | [2] |

| Prunus pseudo-cerasus | Rosaceae | Bark | - | [2] |

| Baccharis retusa | Asteraceae | Twigs | - | [2][7] |

| Daphne aurantiaca | Thymelaeaceae | Stem Bark | 50 mg from 6.5 kg | [2] |

| Dicerothamnus rhinocerotis | Asteraceae | Dried Leaves | Main compound | [2] |

| Artemisia campestris | Asteraceae | - | - | [2] |

| Boesenbergia pandurata | Zingiberaceae | - | - | [2] |

| Juglans spp. | Juglandaceae | - | - | [2] |

| Rhus spp. | Anacardiaceae | - | - | [2] |

| Polymnia fruticosa | Asteraceae | - | - | [2] |

| Eupatorium havanense | Asteraceae | Whole Plant | - | [2] |

| Xanthorrhoea hastilis | Xanthorrhoeaceae | Dried Resin | - | [2] |

| Iris milesii | Iridaceae | Rhizomes | - | [2] |

| Eriodictyon californicum | Boraginaceae | Leaves and Stems | - | [2] |

| Hyptis salzmanii | Lamiaceae | Leaves | - | [2] |

| Teucrium stocksianum | Lamiaceae | Aerial Parts | - | [2] |

| Viscum album | Santalaceae | Tinctures | - | [2] |

| Bonnetia dinizii | Guttiferae | Wood | - | [2] |

| Populus sieboldii | Salicaceae | Bud Exudate | - | [2] |

| Dodonaea viscosa | Sapindaceae | Aerial Parts | - | [2] |

| Linden Honey | - | - | 62.2 ± 63.8 ng/g | [2] |

Note: "-" indicates that the presence of this compound was confirmed, but specific quantitative data was not provided in the cited literature.

Experimental Protocols

Extraction and Purification of this compound

The following protocols are generalized methodologies based on cited literature for the extraction and purification of this compound from plant materials. Optimization may be required depending on the specific plant matrix.

2.1.1. Maceration and Solvent Extraction

This method is suitable for a wide range of plant tissues.

-

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) or 80% Ethanol:Water solution

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator

-

-

Protocol:

-

Weigh the dried and powdered plant material.

-

Suspend the plant material in a suitable volume of methanol or 80% ethanol:water (e.g., 1:10 w/v).

-

Macerate the suspension at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

2.1.2. Extraction from Rice Leaves

This protocol is specifically for the extraction of phytoalexins from rice leaves.[4]

-

Materials:

-

Fresh rice leaves

-

Phytoalexin extraction solvent (ethanol:water:acetonitrile:acetic acid, 79:13.9:7:0.1, v/v/v/v)

-

Homogenizer (e.g., Multi Beads Shocker)

-

Centrifuge

-

-

Protocol:

-

Homogenize 40-200 mg of fresh rice leaf tissue in 2 mL of the phytoalexin extraction solvent.

-

Centrifuge the homogenate at 8,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for quantification.

-

2.1.3. Purification by Column Chromatography

Column chromatography is a common method for purifying this compound from crude extracts.

-

Materials:

-

Crude plant extract

-

Silica gel (100-200 mesh) or Sephadex LH-20

-

Glass column

-

Solvent system (e.g., hexane (B92381):ethanol gradient, or chloroform:methanol)

-

Collection tubes

-

-

Protocol:

-

Prepare a slurry of the stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent and pack it into the glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity. For example, start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethanol.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing pure this compound and evaporate the solvent.

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (LC-MS) are the preferred methods for the accurate quantification of this compound.

2.2.1. HPLC-DAD Method

-

Instrumentation:

-

HPLC system with a DAD detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile (A) and 0.1% formic acid in water (B)

-

Injection volume: 10-20 µL

-

Detection wavelength: 288 nm[8]

-

-

Protocol:

-

Prepare a stock solution of this compound standard of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Set up a gradient elution program. A typical gradient might be: start with 15-30% A, ramp to 50-80% A over 40 minutes.

-

Inject the calibration standards and the sample extract into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

2.2.2. LC-MS/MS Method

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

Ionization mode: Negative or positive, depending on optimization.

-

Multiple Reaction Monitoring (MRM) transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For example, a possible transition is m/z 287.1 -> 167.0.[9]

-

-

Protocol:

-

Follow steps 1-3 of the HPLC-DAD protocol for standard and sample preparation.

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a pure this compound standard.

-

Set up the LC gradient and MS acquisition method with the optimized MRM transitions.

-

Inject the calibration standards and the sample extract.

-

Quantify this compound based on the peak area of the specific MRM transition, using a calibration curve generated from the standards.

-

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

This compound is biosynthesized from the flavanone naringenin (B18129) through a methylation step. This reaction is catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT). In rice, the gene encoding this enzyme is referred to as OsNOMT.

Elicitor-Induced Signaling Pathway for this compound Production in Rice

In rice, the production of this compound as a phytoalexin is triggered by various biotic and abiotic elicitors. The signaling cascade involves the plant hormone jasmonic acid (JA).

Conclusion

This technical guide provides a consolidated resource on the natural sources, distribution, and analysis of this compound. The presented data and protocols are intended to facilitate further research into this pharmacologically significant flavanone. The elucidation of its widespread occurrence in the plant kingdom, coupled with robust methods for its extraction and quantification, will undoubtedly accelerate the exploration of its therapeutic potential. The visualization of its biosynthetic and signaling pathways offers a foundational understanding for researchers aiming to manipulate its production in plants or through synthetic biology approaches. As research progresses, a deeper understanding of the ecological roles and pharmacological mechanisms of this compound will continue to emerge, solidifying its importance in both plant science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Sources and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OsMYC2, an essential factor for JA-inductive this compound production in rice, interacts with MYC2-like proteins that enhance its transactivation ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin this compound in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of this compound in Paddy Leaves and Stem after Elicitation with Abiotic Elicitors (UV, AgNO3, CuSO4) | Lum | Modern Applied Science | CCSE [ccsenet.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereospecific analysis of this compound by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accumulation of 9- and 13-KODEs in response to jasmonic acid treatment and pathogenic infection in rice [jstage.jst.go.jp]

Sakuranetin: A Multifaceted Phytoalexin in Plant Defense

A Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sakuranetin, a flavonoid phytoalexin, plays a pivotal role in the defense mechanisms of various plants, most notably rice (Oryza sativa), against a broad spectrum of pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's function in plant immunity. It details its biosynthesis, direct antimicrobial activities, and its recently elucidated role in modulating host cellular processes to restrict pathogen ingress. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense systems to combat invading pathogens. A key component of this defense is the production of antimicrobial secondary metabolites known as phytoalexins. This compound (5,4'-dihydroxy-7-methoxyflavanone) is a prominent phytoalexin, particularly in rice, where it confers resistance against devastating fungal pathogens like Magnaporthe oryzae, the causal agent of rice blast disease, as well as various other fungal and bacterial pathogens.[1][2] Its synthesis is induced by a variety of biotic and abiotic elicitors, including pathogen-associated molecular patterns (PAMPs), UV radiation, and signaling molecules like jasmonic acid.[1][3][4] This guide delves into the intricate mechanisms by which this compound contributes to plant defense, providing a valuable resource for researchers in plant pathology, biochemistry, and drug discovery.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of this compound from the precursor L-phenylalanine involves a series of enzymatic reactions. The final and key regulatory step is the 7-O-methylation of naringenin (B18129), catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT).[5][6] The expression of the OsNOMT gene is significantly upregulated in response to pathogen attack and elicitor treatment, leading to the accumulation of this compound at the site of infection.[2][7]

Mechanism of Action in Plant Defense

This compound employs a dual strategy to defend the plant against pathogens: direct antimicrobial activity and modulation of host cellular processes to fortify defenses.

Direct Antifungal Activity

This compound exhibits potent antifungal activity against a range of plant pathogens. It can directly inhibit the growth of fungal mycelia and the germination of spores.[7][8] The 7-O-methylation of naringenin to form this compound is crucial for its enhanced antifungal toxicity.[3]

Table 1: Antifungal Activity of this compound against Magnaporthe oryzae

| Concentration (µM) | Inhibition of Germ Tube Elongation (%) | Inhibition of Mycelial Growth (%) | Reference |

| 20 | 50 | - | [9] |

| 34 | 72 | - | [9] |

| 67 | 89 | - | [9] |

| 100 | 100 | 36 (at 5 dpi) | [9] |

| 300 | - | 51 (at 5 dpi) | [9] |

Attenuation of Clathrin-Mediated Endocytosis

A novel and significant mechanism of this compound's action is its ability to attenuate clathrin-mediated endocytosis (CME) in host plant cells.[9] Pathogens often secrete effector proteins into host cells to suppress plant immunity. The uptake of some of these effectors is dependent on CME. By inhibiting this process, this compound effectively reduces the entry of pathogen effectors, thereby preventing the pathogen from establishing a successful infection.[9] This mode of action is distinct from the transcriptional regulation of defense genes often associated with plant resistance (R) genes.[9]

Quantitative Data on this compound Accumulation

The accumulation of this compound is a hallmark of the plant defense response, particularly in resistant cultivars. Following pathogen challenge, this compound levels increase significantly at the site of infection.

Table 2: this compound Accumulation in Rice Leaves after M. oryzae Infection

| Rice Line | Time Post-Infection (dpi) | This compound Concentration (ng/g fresh weight) | Estimated Local Concentration at Lesions (µM) | Reference |

| Susceptible | 4 | 108 | 2 | [9] |

| Resistant | 3 | Increased | - | [9] |

| Resistant | 4 | 4-fold increase vs 3 dpi | ~320 (160-fold higher than susceptible) | [9] |

Pathogen Detoxification of this compound

Successful pathogens have evolved mechanisms to overcome plant defenses, including the detoxification of phytoalexins. Some fungal pathogens, such as Rhizoctonia solani, can metabolize this compound into less toxic compounds.[10] This detoxification process often involves demethylation and glycosylation, rendering the this compound inactive.[10][11][12] Understanding these detoxification pathways is crucial for developing strategies to enhance the durability of plant resistance.

Experimental Protocols

This section outlines key experimental methodologies for studying the role of this compound in plant defense.

Quantification of this compound in Plant Tissues

A reliable method for quantifying this compound is essential for understanding its role in plant-pathogen interactions. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate technique.[5][8]

Protocol: HPLC Analysis of this compound

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with a suitable solvent, such as methanol (B129727) or a mixture of ethanol, water, acetonitrile (B52724), and acetic acid.[13]

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Conditions (Representative):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 288 nm.

-

Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the plant extracts based on the peak area.

-

Gene Expression Analysis by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of genes involved in this compound biosynthesis, such as OsNOMT.[2][14]

Protocol: qPCR for OsNOMT Expression

-

RNA Extraction:

-

Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for OsNOMT and a reference gene (e.g., actin or ubiquitin for normalization).

-

Perform the qPCR on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of OsNOMT in different samples (e.g., infected vs. control).[15]

-

Clathrin-Mediated Endocytosis Inhibition Assay

To investigate the effect of this compound on CME, fluorescent dyes that are taken up by endocytosis, such as FM4-64, or fluorescently tagged proteins can be used.

Protocol: CME Inhibition Assay

-

Plant Material: Use plant tissues such as root tips or protoplasts that are suitable for live-cell imaging.

-

Treatment: Incubate the plant material with this compound at the desired concentration and for a specific duration. A control group should be treated with a mock solution.

-

Staining: Add a fluorescent endocytic tracer (e.g., FM4-64) to the medium and incubate for a short period to allow for uptake.

-

Microscopy: Observe the internalization of the fluorescent dye using a confocal laser scanning microscope.

-

Quantification: Quantify the number and intensity of fluorescent endocytic vesicles within the cells. A reduction in the number and/or intensity of these vesicles in this compound-treated cells compared to the control indicates an inhibition of endocytosis.

Conclusion and Future Perspectives

This compound is a multifaceted phytoalexin that contributes significantly to plant defense through both direct antimicrobial action and the novel mechanism of attenuating clathrin-mediated endocytosis. This dual functionality underscores the sophistication of plant chemical defenses. Future research should focus on identifying the direct molecular targets of this compound within the fungal cell and the host endocytic machinery. Elucidating the complete signaling pathway from pathogen recognition to this compound-mediated defense responses will provide a more comprehensive understanding of its role in plant immunity. Furthermore, exploring the potential of this compound and its biosynthetic pathway in engineering broad-spectrum disease resistance in crops holds significant promise for sustainable agriculture. The pharmacological properties of this compound, including its anti-inflammatory and anti-cancer activities, also warrant further investigation for potential therapeutic applications in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. The potential bioproduction of the pharmaceutical agent this compound, a flavonoid phytoalexin in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. A method for determining phytoalexin concentrations in fluorescent, hypersensitively necrotic cells in cotton leaves [agris.fao.org]

- 6. A Review on Sources and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 8. Analysis on Blast Fungus-Responsive Characters of a Flavonoid Phytoalexin this compound; Accumulation in Infected Rice Leaves, Antifungal Activity and Detoxification by Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin this compound in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Evolutionarily unique mechanistic framework of clathrin-mediated endocytosis in plants | eLife [elifesciences.org]

A Technical Guide to the Anti-inflammatory Properties of Sakuranetin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sakuranetin, a flavonoid phytoalexin predominantly found in plants such as Prunus species and rice, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2][3][4] Its mechanism of action is multifaceted, involving the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt). By inhibiting these pathways, this compound effectively reduces the expression and secretion of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound, positioning it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids have been widely investigated for their therapeutic potential, with this compound emerging as a potent anti-inflammatory agent.[4][5] this compound ( (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-chroman-4-one) is the 7-O-methylated derivative of naringenin (B18129) and acts as a phytoalexin in plants, contributing to their defense against pathogens.[1][4] Its bioactivity extends to antioxidant, antiviral, and anticancer effects, but its anti-inflammatory capacity is of particular interest for therapeutic development.[1][3][5] This document synthesizes the current technical knowledge on this compound's anti-inflammatory properties.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling cascades that are frequently activated during an inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit this pathway effectively. In inflammatory models, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1][6] This leads to a downstream reduction in inflammatory mediators.[1][6]

Modulation of MAPK Signaling Pathways

MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to attenuate the phosphorylation of p38, JNK, and ERK1/2 in response to inflammatory stimuli.[2][7][8] By inhibiting the activation of these kinases, this compound prevents the downstream activation of transcription factors like AP-1, which contributes to the expression of inflammatory genes.

Attenuation of PI3K/Akt and STAT3/SOCS3 Pathways

This compound also influences the PI3K/Akt and STAT3/SOCS3 signaling pathways, which are involved in cell survival, proliferation, and inflammation. It has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[1][6][9] Furthermore, in models of allergic airway inflammation, this compound inhibits the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor crucial for Th17 cell differentiation and the production of IL-17.[7][10] This inhibition contributes to its beneficial effects in asthma models.[7][10]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Model | Stimulus | This compound Conc. | Measured Effect | Result | Reference |

| Mouse Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (1 ng/mL) | 50, 100 µM | NO Production | Dose-dependent reduction | [2] |

| Mouse Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (1 ng/mL) | 50, 100 µM | iNOS & COX-2 Expression | Dose-dependent reduction | [2] |

| Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 50, 100 µM | TNF-α, IL-6, IL-12 Secretion | Significant reduction at both concentrations after 6h and 24h | [2][11] |

| RAW 264.7 Macrophages | LPS | 5, 20 µg/mL | NO Release | Significant reduction | [10][12] |

| RAW 264.7 Macrophages | LPS | 5, 20 µg/mL | IL-1β, IL-6 Gene Expression | Significant reduction | [1][10] |

| Human Chondrocytes | IL-1β | Not specified | PI3K/AKT/NF-κB pathway | Inhibition of pathway activation | [6] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease Model | This compound Dosage | Measured Effect | Result | Reference |

| BALB/c Mice | Ovalbumin-induced Asthma | 20 mg/kg (intranasal) | Lung inflammation (eosinophils, neutrophils), Th2/Th17 cytokines, Mucus production | Significant reduction | [1][10] |

| C57BL6 Mice | Elastase-induced Emphysema | 20 mg/kg (intranasal) | Lung inflammation, M-CSF, TNF-α, IL-1β, MCP-1, MIP-2 levels | Significant reduction | [1] |

| Mice | LPS-induced Acute Lung Injury | 20 mg/kg | Neutrophils, Macrophages, NF-κB levels, TNF-α, IL-1β levels in lung | Significant reduction | [1] |

| Rats | Osteoarthritis (DMM model) | Not specified (intra-articular) | Cartilage degeneration, subchondral bone changes | Alleviation of OA progression | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay Using Macrophages

This protocol describes a general workflow for evaluating this compound's effect on LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.[13][14]

-

Cell Viability Assay: To determine non-cytotoxic concentrations, cells are incubated with various concentrations of this compound for 24 hours, and viability is assessed using an MTS or MTT assay.[2][14]

-

Nitric Oxide (NO) Measurement: Cells are seeded, pre-treated with this compound for 1 hour, and then stimulated with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 1 ng/mL) for 16-24 hours. The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess Reagent System.[2]

-

Cytokine Measurement (ELISA): Macrophages are treated with this compound and stimulated with LPS (e.g., 100 ng/mL) for 6 or 24 hours. Supernatants are collected, and the levels of TNF-α, IL-6, and IL-12 are quantified using commercial ELISA kits according to the manufacturer's protocols.[2][11]

-

Western Blot Analysis: To analyze signaling proteins, cells are pre-treated with this compound (1h) and then stimulated with LPS for a short duration (e.g., 15-30 min for MAPK/IκBα phosphorylation). Total cell extracts are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, Akt, STAT1, and IκBα. An appropriate HRP-conjugated secondary antibody is used for detection.[2]

In Vivo Murine Model of Allergic Airway Inflammation

-

Animal Model: BALB/c mice are typically used.[1]

-

Sensitization and Challenge: An experimental model of asthma is induced by sensitizing mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on, for example, days 0 and 14.[15][16] Subsequently, from day 21, mice are challenged with aerosolized OVA for several consecutive days.[17][18]

-

This compound Administration: this compound (e.g., 20 mg/kg) or vehicle is administered intranasally daily during the challenge period.[1]

-

Analysis: 24 hours after the final challenge, various parameters are assessed:

-

Bronchoalveolar Lavage (BAL) Fluid: Collected to perform total and differential inflammatory cell counts (eosinophils, neutrophils).

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E for inflammation, PAS for mucus) to evaluate histopathological changes.

-

Lung Homogenates: Used to measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17) by ELISA and to perform Western blot analysis for signaling proteins (p-MAPKs, p-STAT3).[7][10]

-

Serum: Blood is collected to measure OVA-specific IgE levels.[10]

-

Future Directions and Conclusion

The existing body of evidence strongly supports the anti-inflammatory potential of this compound. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its potential as a multi-target therapeutic agent.

A significant area for future research is the investigation of this compound's effect on the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of highly pro-inflammatory cytokines IL-1β and IL-18.[19] Several other flavonoids, such as apigenin (B1666066) and quercetin (B1663063), have been shown to inhibit NLRP3 inflammasome activation.[20][21] Given that this compound effectively reduces IL-1β levels in various models, exploring its direct impact on NLRP3 inflammasome assembly and activation would be a logical and valuable next step in elucidating its complete anti-inflammatory profile.

References

- 1. A Review on Sources and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of MAPK and STAT3-SOCS3 by this compound Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of MAPK and STAT3-SOCS3 by this compound Attenuated Chronic Allergic Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 15. Naringenin Improves Ovalbumin-Induced Allergic Asthma in Rats through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavonoids interfere with NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of quercetin in NLRP3-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of Sakuranetin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sakuranetin, a flavanone (B1672756) found in various plants, has demonstrated significant antioxidant and free radical scavenging properties.[1][2] This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. The primary antioxidant mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[3][4] This guide details the experimental protocols for key antioxidant assays and presents quantitative data in a structured format for comparative analysis. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's antioxidant potential for therapeutic applications.

Core Concepts: Antioxidant Activity and Free Radical Scavenging

Free radicals and other reactive oxygen species (ROS) are unstable molecules that can cause damage to cells, contributing to aging and various diseases. Antioxidants are compounds that can neutralize these harmful molecules. This compound exhibits its antioxidant effects through two primary mechanisms:

-

Direct Scavenging: this compound can directly donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing further damage.

-

Indirect Antioxidant Effects: this compound can upregulate the expression of endogenous antioxidant enzymes by activating cellular signaling pathways, most notably the Nrf2-ARE pathway.[3][5]

Quantitative Analysis of Antioxidant Activity

The antioxidant and free radical scavenging activities of this compound have been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates higher antioxidant activity.[6]

| Assay | Test System | IC50 Value of this compound | Reference Compound | IC50 of Reference | Source |

| DPPH Radical Scavenging | In vitro | 118.67 µg/mL (in RTEE*) | Quercetin (B1663063) | 0.01 mg/mL | [6][7] |

| β-carotene-linoleic acid bleaching | In vitro | 82.35 µg/mL (in RREE**) | - | - | [7] |

| Nitric Oxide Scavenging | In vitro | 99.99 µg/mL (in infusion extract) | - | - | [8] |

| Anti-influenza B/Lee/40 virus | In vitro (MDCK cells) | 7.21 µg/mL | - | - | [1] |

| Inhibition of Helicobacter pylori FabZ | In vitro | 2.0 µM | Apigenin | 11.0 µM | [1] |

| Inhibition of human colon carcinoma (HCT-116) cells | In vitro | 68.8 ± 5.2 µg/mL | - | - | [1] |

*RTEE: Rhus tripartita ethanol (B145695) extract **RREE: Rhus retinorrhoea ethanol extract

Key Signaling Pathway: Nrf2/ARE Pathway

The Nrf2/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[9] this compound has been shown to activate this pathway, leading to the transcription of numerous antioxidant and cytoprotective genes.[3][4]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of its target genes, initiating their transcription.[9] These genes encode for a variety of protective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[3]

Recent studies have shown that this compound can induce the activation of the Nrf2 signaling pathway in liver tissue and HepG2 cells, promoting the nuclear translocation of Nrf2.[3][4] This activation plays a crucial role in protecting against acetaminophen-induced liver injury by inhibiting oxidative stress and ferroptosis.[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10][11]

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a pale yellow, and the decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[10][12]

-

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[11]

-

Prepare various concentrations of the this compound extract and a reference antioxidant (e.g., ascorbic acid or quercetin).[13]

-

Add a fixed volume of the DPPH solution to each concentration of the test sample and the reference.[10]

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[10][12]

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.[10]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[10] where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14]

-

Principle: The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decolorization is measured spectrophotometrically at approximately 734 nm.[15][16]

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[15][16]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the this compound extract and a reference antioxidant to the diluted ABTS•+ solution.[14]

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17]

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[18]

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.[18]

-

Warm the FRAP reagent to 37°C.[18]

-

Add the this compound extract and a known concentration of Fe²⁺ standard to the FRAP reagent.[19][20]

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[18]

-

Measure the absorbance at 593 nm.[18]

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of the Fe²⁺ standard curve.[19]

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[21][22]

-

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.[21][23]

-

Procedure:

-

Seed cells (e.g., HepG2) in a 96-well plate and allow them to reach confluence.[23]

-

Treat the cells with various concentrations of this compound and DCFH-DA for a specific period (e.g., 1 hour).[23][24]

-

Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP).[21][23]

-

Measure the fluorescence kinetically over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[23][25]

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time and is often expressed as quercetin equivalents.[24][25]

-

Conclusion and Future Directions

This compound demonstrates potent antioxidant and free radical scavenging activities through both direct and indirect mechanisms, primarily via the activation of the Nrf2 signaling pathway. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on in-depth in vivo investigations to validate the therapeutic potential of this compound in oxidative stress-related diseases. Furthermore, exploring its synergistic effects with other antioxidants and its formulation into effective drug delivery systems will be crucial for its translation into clinical applications.

References

- 1. A Review on Sources and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound Prevents Acetaminophen-Induced Liver Injury via Nrf2-Induced Inhibition of Hepatocyte Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Prevents Acetaminophen-Induced Liver Injury via Nrf2-Induced Inhibition of Hepatocyte Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 15. researchgate.net [researchgate.net]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. louis.uah.edu [louis.uah.edu]

- 18. researchgate.net [researchgate.net]

- 19. zen-bio.com [zen-bio.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. polyphenols-biotech.fr [polyphenols-biotech.fr]

- 23. benchchem.com [benchchem.com]

- 24. zen-bio.com [zen-bio.com]

- 25. researchgate.net [researchgate.net]

The Antiviral Potential of Sakuranetin Against Influenza B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza B virus is a significant contributor to seasonal epidemics, posing a considerable public health and economic burden. While vaccination and existing antiviral drugs are the cornerstones of influenza management, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic agents. Sakuranetin, a flavonoid found in various plants, has demonstrated promising antiviral properties. This technical guide provides a comprehensive overview of the current scientific evidence regarding the anti-influenza B virus activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Quantitative Assessment of Antiviral Activity

In vitro studies have been pivotal in quantifying the efficacy of this compound against the influenza B virus. The primary findings from key research are summarized below, providing a clear comparison of its potency and safety profile.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound Against Influenza B/Lee/40 Virus

| Compound | 50% Inhibitory Concentration (IC50) | 50% Cytotoxicity Concentration (CC50) | Therapeutic Index (TI = CC50/IC50) | Reference |

| This compound | 7.21 µg/ml | > 100 µg/ml | > 13.87 | [1] |

| Oseltamivir (B103847) | 80.74 µg/ml | > 100 µg/ml | > 1.24 | [1] |

Data from a study by Kwon et al. (2018) demonstrates that this compound exhibits potent antiviral activity against the influenza B/Lee/40 virus, as indicated by its low IC50 value.[1] Importantly, this compound displayed no cytotoxicity at concentrations up to 100 µg/ml, resulting in a favorable therapeutic index of over 13.87.[1] In the same study, the commonly used antiviral drug oseltamivir showed weaker activity against this particular virus strain.[1]

Proposed Mechanisms of Action

The antiviral activity of this compound against influenza B virus appears to be multifaceted, targeting several stages of the viral life cycle.

Interference with Viral Lifecycle Stages

Research indicates that this compound exerts its antiviral effects by intervening at multiple points in the influenza B virus replication process. It has been shown to have inhibitory effects during viral attachment, entry into the host cell, and at post-entry steps.[1] Furthermore, this compound has been observed to directly inactivate the influenza B/Lee/40 virus in a manner that is dependent on both dose and temperature.[1] A significant aspect of its post-entry mechanism is the inhibition of viral RNA synthesis, which was noted at a concentration of 100 μg/ml.[1]

Potential Modulation of Host Signaling Pathways (Hypothesized)

While direct evidence in the context of influenza B infection is pending, studies on this compound in other disease models suggest its potential to modulate host signaling pathways that are crucial for viral replication and the inflammatory response.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is often exploited by influenza viruses to facilitate their replication. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, in models of allergic airway inflammation.[2][3] This suggests a potential mechanism by which this compound could create an unfavorable intracellular environment for influenza B virus replication.

-

NF-κB Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response and is activated upon influenza virus infection.[4][5] this compound has demonstrated the ability to suppress NF-κB activation in macrophages.[6] By inhibiting this pathway, this compound could potentially dampen the excessive inflammation associated with severe influenza infections.

It is important to note that the role of this compound in modulating the MAPK and NF-κB pathways during influenza B virus infection is an area for future research.

Detailed Experimental Protocols

This section provides representative protocols for the key in vitro assays used to evaluate the antiviral activity of compounds like this compound against influenza B virus. These are intended as a guide and may require optimization based on specific laboratory conditions and virus strains.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which a compound is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells containing the MDCK cells. Include a "cells only" control (no compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxicity concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

-

Cell Seeding: Prepare a confluent monolayer of MDCK cells in a 96-well plate as described for the cytotoxicity assay.

-

Infection and Treatment: Remove the growth medium and infect the cells with a dilution of influenza B virus that causes a complete CPE within 48-72 hours. Simultaneously, add serial dilutions of this compound to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the CPE in the virus control wells is complete.

-

CPE Assessment: The CPE can be assessed qualitatively by microscopic observation or quantitatively by staining the remaining viable cells with a dye such as crystal violet.

-

Quantification (Crystal Violet Method):

-

Fix the cells with a solution like 10% formalin.

-

Stain the fixed cells with 0.5% crystal violet solution.

-

Wash the plate to remove excess stain and allow it to dry.

-

Solubilize the stain with a solvent like methanol.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

Neuraminidase Inhibition Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells.

-

Reagent Preparation: Prepare a fluorescent substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay Setup: In a 96-well black plate, add the influenza B virus preparation, serial dilutions of this compound, and assay buffer. Include a "no inhibitor" control.

-

Pre-incubation: Incubate the plate to allow the compound to bind to the neuraminidase.

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Fluorescence Reading: Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.

Current Gaps and Future Directions

While the existing in vitro data for this compound's anti-influenza B activity is promising, further research is necessary to fully elucidate its therapeutic potential.

-

Neuraminidase Inhibition: Quantitative data on the specific inhibition of influenza B virus neuraminidase by this compound is currently lacking. This would provide a more detailed understanding of its mechanism of action.

-

Signaling Pathway Modulation: Studies are needed to confirm whether this compound's known effects on the MAPK and NF-κB pathways in other inflammatory conditions translate to the context of an influenza B virus infection.

-

In Vivo Efficacy: To date, there is a lack of published in vivo studies evaluating the efficacy of this compound against influenza B virus in animal models. Such studies are crucial for assessing its therapeutic potential in a whole-organism system.

Conclusion

This compound has emerged as a potent inhibitor of influenza B virus replication in vitro, with a favorable safety profile. Its multi-pronged mechanism, which appears to involve the inhibition of viral attachment, entry, and RNA synthesis, makes it an attractive candidate for further drug development. Future research focusing on its specific effects on viral neuraminidase, host signaling pathways during infection, and its efficacy in in vivo models will be critical in advancing this compound as a potential novel therapeutic agent for influenza B.

References

- 1. Suppression of influenza B virus replication by this compound and mode of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of MAPK and STAT3-SOCS3 by this compound Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Expression of influenza virus hemagglutinin activates transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Sakuranetin in Colon Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract